N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: is a synthetic organic compound characterized by the presence of an oxane ring, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Oxane Ring: The oxane ring can be attached through nucleophilic substitution reactions involving oxirane derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxane ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated oxane derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-(oxan-4-yl)-4-methyl-1,3-thiazol-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(oxan-4-yl)-4-chloromethyl-1,3-thiazol-2-amine: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness: N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(14-7)13-6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINWHXBFQCUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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